Lipophilicity (LogP) Advantage Over Des-Benzyl Analog
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane exhibits a calculated logP of 3.79 , compared to 1.8 for the des-benzyl analog 3-cyclobutyl-3,9-diazaspiro[5.5]undecane [1]. This difference of 1.99 log units indicates substantially higher lipophilicity, which is expected to enhance passive membrane permeation and CNS bioavailability.
| Evidence Dimension | Calculated n-octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.79 |
| Comparator Or Baseline | 3-cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7); logP = 1.8 |
| Quantified Difference | ΔlogP = 1.99 (target – comparator) |
| Conditions | Computational prediction (unspecified method); data sourced from ChemSrc and Molaid databases. |
Why This Matters
Higher logP aligns with the optimal CNS drug property space (logP 2–4), making this compound more suitable for CNS-targeted programs than its des-benzyl counterpart.
- [1] "3-Cyclobutyl-3,9-diazaspiro[5.5]undecane: Calculated Properties." Molaid, CAS 1001054-50-7. Reports logP=1.8. View Source
